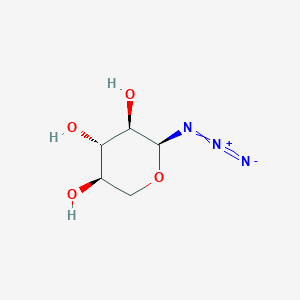

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol

Description

Properties

Molecular Formula |

C5H9N3O4 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1 |

InChI Key |

WVWBURHISBVZHI-LECHCGJUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).

Major Products

Oxidation: Formation of oxo-compounds such as ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of iminophosphorane intermediates or amines.

Scientific Research Applications

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxane Family

(a) Hydroxypropyltetrahydropyrantriol (2S,3R,4S,5R-2-((S)-2-Hydroxypropyl)tetrahydro-2H-pyran-3,4,5-triol)

- Molecular Formula : C₈H₁₆O₅

- Key Features : Contains a hydroxypropyl substituent at C2 instead of an azido group.

- Applications : Widely used in cosmetics for its moisturizing and anti-aging properties due to its hydroxyl-rich structure .

- Contrast : The absence of the azido group reduces its utility in chemical synthesis but enhances biocompatibility for topical use.

(b) Xylose (2S,3R,4S,5R-Oxane-2,3,4,5-tetrol)

- Molecular Formula : C₅H₁₀O₅

- Key Features : A pentose sugar with hydroxyl groups at all positions except C1.

- Applications : Central to metabolic pathways and glycobiology .

- Contrast : The azido derivative replaces the C2 hydroxyl with -N₃, altering reactivity (e.g., enabling Huisgen cycloaddition) while reducing natural metabolic integration .

(c) (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

- Molecular Formula : C₁₂H₂₂O₁₁

- Key Features : A disaccharide derivative with multiple hydroxymethyl and hydroxyl groups.

- Applications : Laboratory research standard for carbohydrate chemistry .

- Contrast : Larger molecular weight (342.30 g/mol vs. ~193 g/mol for the azido compound) and lack of azido functionality limit its use in bioorthogonal chemistry .

Functional Group Comparison

| Compound | C2 Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol | Azido (-N₃) | ~193 | Click chemistry, drug conjugation |

| Hydroxypropyltetrahydropyrantriol | Hydroxypropyl | 192.211 | Cosmetics, skincare |

| Xylose | Hydroxyl (-OH) | 150.13 | Metabolism, glycobiology |

| C₁₂H₂₂O₁₁ Disaccharide Derivative | Oxyphenyl | 342.30 | Carbohydrate research standards |

Reactivity and Stability

- Azido Compound : The azido group enables rapid, selective reactions (e.g., with alkynes in click chemistry), but its stability under acidic or thermal conditions is inferior to hydroxylated analogs like xylose .

- Hydroxypropyl Derivative : Enhanced stability in aqueous formulations compared to the azido compound, making it suitable for cosmetic emulsions .

- Disaccharide Analog : High polarity due to hydroxyl groups increases water solubility but reduces compatibility with organic solvents .

Biological Activity

(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by its azido group and a triol structure. The molecular formula is , and it has a molecular weight of 174.17 g/mol. The presence of the azido group may contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds with azido groups often exhibit antimicrobial properties. For instance, studies have shown that azido derivatives can inhibit the growth of various bacterial strains. A study focusing on azido sugars demonstrated their effectiveness against Gram-positive bacteria, suggesting that (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol may possess similar properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol. In vitro studies using human cell lines have shown varying degrees of cytotoxic effects depending on concentration. The compound exhibited a dose-dependent response:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

These results indicate that while the compound has potential therapeutic applications, caution should be exercised regarding its cytotoxic effects at higher concentrations.

The mechanism by which (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol exerts its biological activity may involve interference with cellular processes. Azido compounds are known to participate in click chemistry reactions, which can lead to the formation of stable adducts with biomolecules. This property can be exploited for targeted drug delivery systems or as a tool in bioorthogonal chemistry.

Case Studies

- Case Study on Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azido sugars and tested their antimicrobial efficacy against common pathogens. The results highlighted the potential of azido compounds as novel antimicrobial agents.

- Case Study on Cytotoxicity : A study published in Toxicology Reports assessed the cytotoxic effects of several azido compounds on cancer cell lines. It was found that (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol showed significant cytotoxicity at higher concentrations but retained some selectivity towards cancer cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.